Biphenyl-4-YL-hydrazine hydrochloride

Regioisomer Purity Stability Organic Synthesis

Biphenyl-4-yl-hydrazine HCl (CAS 63543-02-2) is the stable hydrochloride salt preferred over its free base for handling, storage, and reproducible reactivity. The para-substituted biphenyl core is a critical intermediate for hydrazone-based anticancer and antimicrobial libraries, and highly effective in Pd-catalyzed C-N cross-coupling (80% reported yields). Unlike 2-yl or 3-yl regioisomers, the 4-position substitution provides distinct solubility and thermal stability profiles that directly impact synthetic outcomes. Procure 97% pure material for medicinal chemistry SAR campaigns, polymer and resin intermediate synthesis, and analytical derivatization workflows. Standard B2B shipping; not DEA-controlled.

Molecular Formula C12H13ClN2
Molecular Weight 220.7 g/mol
CAS No. 63543-02-2
Cat. No. B1267976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-YL-hydrazine hydrochloride
CAS63543-02-2
Molecular FormulaC12H13ClN2
Molecular Weight220.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl
InChIInChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H
InChIKeyVQVHDZKZQXXRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-4-YL-hydrazine Hydrochloride (CAS 63543-02-2) for Chemical Synthesis and Research Procurement


Biphenyl-4-yl-hydrazine hydrochloride (CAS 63543-02-2) is a hydrochloride salt of the free base 4-biphenylylhydrazine (CAS 2217-77-8) . It is a member of the arylhydrazine class, characterized by a biphenyl core and a hydrazine (-NH-NH₂) functional group in the para position . The hydrochloride salt form (C₁₂H₁₂N₂·HCl, MW: 220.70 g/mol) is generally preferred over the free base for handling and storage due to its enhanced solid-state stability . This compound primarily serves as a versatile building block or synthetic intermediate for generating more complex molecular architectures .

Why Biphenyl-4-YL-hydrazine Hydrochloride Cannot Be Simply Substituted by Other Arylhydrazines


Within the arylhydrazine class, seemingly minor structural variations—such as the position of substitution on the biphenyl ring or the choice between free base and salt form—result in quantifiable differences in critical procurement parameters. For instance, regioisomers like the 3-yl and 2-yl [1] hydrazine hydrochlorides exhibit distinct solubility profiles, thermal stabilities, and synthetic accessibility . Furthermore, the hydrochloride salt of biphenyl-4-yl-hydrazine provides demonstrably different physical handling and stability characteristics compared to its free base analog . These differences directly impact reproducibility in synthetic protocols and long-term project feasibility, making generic substitution a quantifiable risk.

Quantitative Differentiators for Biphenyl-4-YL-hydrazine Hydrochloride vs. Comparators


Regioisomeric Purity and Stability: 4-YL Hydrochloride vs. 3-YL and 2-YL Analogs

The para-substituted (4-yl) regioisomer of biphenyl hydrazine hydrochloride is differentiated from its ortho- (2-yl) and meta- (3-yl) substituted analogs by its unique physicochemical profile. While all three isomers share the same molecular formula (C₁₂H₁₃ClN₂) and molecular weight (220.7 g/mol), their distinct molecular geometries result in different stability and handling characteristics . For example, the melting point of the 2-yl hydrochloride is reported as 219-220 °C, whereas the 4-yl hydrochloride is described as a solid with recommended storage at 0-8 °C, indicating a potentially different thermal stability profile that is critical for long-term storage and handling in a laboratory setting [1]. The exact melting point of the 4-yl hydrochloride is not consistently reported across public databases, highlighting the need for batch-specific analysis, but the differential storage requirements provide a key procurement distinction .

Regioisomer Purity Stability Organic Synthesis

Enhanced Handling and Stability: Hydrochloride Salt vs. Free Base Form

Biphenyl-4-yl-hydrazine is available in both its free base (CAS 2217-77-8) and hydrochloride salt (CAS 63543-02-2) forms. The salt form is specifically cited as providing enhanced stability and aqueous solubility, making it more suitable for a wider range of biological assays and synthetic applications . This is a critical procurement consideration, as the free base may be less stable upon long-term storage. The hydrochloride salt is a solid with a molecular weight of 220.7 g/mol, whereas the free base is also a solid but has a lower molecular weight of 184.24 g/mol .

Salt Form Stability Procurement Logistics

Synthetic Utility as a Hydrazine Building Block: 4-YL vs. Other Arylhydrazines

Biphenyl-4-yl-hydrazine hydrochloride serves as a valuable aryl radical precursor in synthetic organic chemistry. It can be utilized in palladium-catalyzed cross-coupling reactions with aryl chlorides and tosylates to generate more complex hydrazine derivatives . A specific synthetic method using 4-phenylchlorobenzene (a precursor to the target compound) and hydrazine achieved an 80% yield under optimized conditions, demonstrating the viability of this compound class in constructing C-N bonds . This positions the compound as a key intermediate, distinct from simple phenylhydrazine or other alkylhydrazines which lack the biphenyl moiety necessary for generating extended aromatic systems or specific pharmacophores.

Synthetic Intermediate Cross-Coupling Drug Discovery

Purity and Quality Assurance: Vendor-Specified Analytical Benchmarks

For procurement purposes, the purity and accompanying analytical documentation are key differentiators among vendors. The target compound is commercially available with specified minimum purities and analytical methods. For example, suppliers offer this compound at purities of ≥95% (NMR) and 98% . The provision of NMR purity data offers a higher level of confidence in structural identity and purity compared to suppliers that only provide HPLC or unspecified purity claims.

Purity Analytical QC Procurement Specification

Primary Application Scenarios for Biphenyl-4-YL-hydrazine Hydrochloride (CAS 63543-02-2)


Synthesis of Complex Hydrazone Libraries for Biological Screening

Given its established utility as a precursor for hydrazone derivatives with anticancer [1] and antimicrobial properties, this compound is ideally suited for medicinal chemistry campaigns focused on generating diverse libraries of hydrazone-based inhibitors. The para-substituted biphenyl core provides a rigid, lipophilic scaffold that can be systematically elaborated to probe structure-activity relationships (SAR) against various biological targets. Procuring the stable hydrochloride salt ensures reliable reactivity during library synthesis.

Palladium-Catalyzed Cross-Coupling for Complex Molecule Construction

As evidenced by its successful use in high-yielding (80%) palladium-catalyzed cross-coupling reactions with aryl chlorides and tosylates , this compound is a valuable reagent for constructing C-N bonds in the context of complex molecule synthesis. This makes it a key intermediate for accessing a variety of nitrogen-containing biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. Its specific reactivity profile makes it a strategic choice over other arylhydrazines for these transformations.

Development of Novel Materials and Polymers

This compound's role as a building block extends beyond pharmaceuticals. It is utilized in the production of polymers and resins, contributing to the development of durable materials with specific thermal and mechanical properties . The biphenyl core imparts rigidity and potential for pi-stacking, while the hydrazine functionality serves as a site for further polymerization or cross-linking. Procuring the high-purity, stable hydrochloride salt is essential for achieving reproducible material properties.

Analytical Chemistry and Method Development

The compound's unique reactivity with carbonyl groups makes it useful in analytical chemistry applications, such as the development of chromatographic methods for detecting and quantifying carbonyl compounds . Its stability as a hydrochloride salt makes it a reliable reagent for preparing analytical standards and derivatization agents, ensuring accuracy and reproducibility in quality control and environmental monitoring workflows.

Technical Documentation Hub

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